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Compound of Interest

Compound Name: 2-(Isopropyl(methyl)amino)ethanol

Cat. No.: B1584345 Get Quote

An In-depth Technical Guide to the Reactivity Profile of 2-(Isopropyl(methyl)amino)ethanol

Abstract
This technical guide provides a comprehensive analysis of the reactivity profile of 2-
(Isopropyl(methyl)amino)ethanol (CAS No: 2893-49-4), a bifunctional molecule featuring a

tertiary amine and a primary alcohol. As a versatile building block in organic synthesis, its utility

spans pharmaceutical intermediates, polymer chemistry, and the development of specialty

chemicals. This document elucidates the distinct reactivity of each functional group, explores

potential synthetic pathways, details analytical characterization methods, and outlines critical

safety and handling protocols based on data from structurally analogous compounds. The

insights are tailored for researchers, scientists, and drug development professionals,

emphasizing the causal relationships behind experimental choices and providing actionable,

self-validating protocols.

Molecular Identity and Physicochemical Properties
2-(Isopropyl(methyl)amino)ethanol is an alkanolamine whose chemical behavior is dictated

by the interplay between a sterically hindered tertiary amine and a reactive primary hydroxyl

group. While extensive experimental data for this specific molecule is limited, its properties can

be reliably inferred from well-studied analogs like 2-(Isopropylamino)ethanol and 2-

(Methylamino)ethanol.

Table 1: Chemical Identifiers and Properties
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Property Value Source(s)

IUPAC Name

2-

(isopropyl(methyl)amino)ethan-

1-ol

[1]

CAS Number 2893-49-4 [1]

Molecular Formula C₆H₁₅NO [2]

Molecular Weight 117.19 g/mol [2]

Synonyms
2-(isopropyl-methyl-amino)-

ethanol

Boiling Point
~159-172 °C (estimated based

on analogs)
[3]

Density
~0.9 g/mL (estimated based on

analogs)
[3]

Core Reactivity Analysis
The molecule's reactivity is not merely the sum of its parts; the proximity of the nitrogen and

oxygen atoms influences its overall chemical behavior, including its potential as a chelating

ligand. The core reactivity stems from the nucleophilic and basic nature of the tertiary amine

and the nucleophilic and slightly acidic nature of the primary alcohol.

The Tertiary Amine Moiety
The nitrogen atom possesses a lone pair of electrons, making it a Lewis base and a

nucleophile. Its reactivity is moderated by the steric bulk of the isopropyl and methyl groups.

Basicity: The tertiary amine readily accepts a proton from acids in exothermic neutralization

reactions to form ammonium salts.[4]

Nucleophilicity & Quaternization: It can act as a nucleophile, attacking electrophilic centers. A

classic reaction is quaternization, where it reacts with alkyl halides (e.g., methyl iodide) to

form a quaternary ammonium salt. This transformation is fundamental in modifying the

molecule's solubility and its application in phase-transfer catalysis.
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Stability: Unlike secondary amines, this tertiary amine will not react with nitrites to form N-

nitrosamines, a crucial consideration in pharmaceutical development and safety assessment.

[5] However, the product is stable under standard ambient conditions.

The Primary Alcohol Moiety
The primary hydroxyl group is a versatile functional handle for a wide range of organic

transformations.

Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid using a

variety of standard oxidizing agents (e.g., PCC, PDC for the aldehyde; KMnO₄, Jones

reagent for the carboxylic acid). The choice of reagent is critical for controlling the reaction

outcome.

Esterification: It reacts with carboxylic acids, acid chlorides, or anhydrides to form esters.

Fischer esterification (reaction with a carboxylic acid under acidic catalysis) is a common

method.

Etherification: The hydroxyl proton can be removed by a strong base (e.g., NaH) to form an

alkoxide, a potent nucleophile that can react with alkyl halides in Williamson ether synthesis

to produce ethers.

Bifunctional Reactivity
The presence of both N and O donor atoms allows 2-(Isopropyl(methyl)amino)ethanol to act

as a bidentate chelating ligand for various metal ions. This property is analogous to other

amino alcohols used in coordination chemistry to influence the stability, reactivity, and catalytic

properties of metal complexes.[6]
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Reactivity map for 2-(Isopropyl(methyl)amino)ethanol.
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Synthetic Pathways
The synthesis of 2-(Isopropyl(methyl)amino)ethanol can be approached through several

established methodologies for forming C-N bonds, typically starting from more readily available

precursors. The following protocols are proposed based on standard, reliable organic

transformations.

Protocol 1: Synthesis via Reductive Amination
This is a highly efficient and common method for preparing amines. The proposed pathway

involves the reaction of 2-(methylamino)ethanol with acetone, followed by reduction of the

intermediate iminium ion.

Causality: This one-pot procedure is favored for its high atom economy and the use of readily

available, inexpensive starting materials. Sodium borohydride is a mild and selective reducing

agent, making the protocol robust and safe for standard laboratory settings.

Methodology:

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add 2-

(methylamino)ethanol (1.0 equiv.) and methanol as the solvent. Cool the flask to 0 °C in an

ice bath.

Imine Formation: Add acetone (1.1 equiv.) dropwise to the stirred solution. Stir the mixture at

0 °C for 30 minutes.

Reduction: Slowly add sodium borohydride (NaBH₄) (1.5 equiv.) portion-wise, ensuring the

temperature remains below 10 °C.

Reaction Progression: After the addition is complete, remove the ice bath and allow the

reaction to warm to room temperature. Stir for 12-18 hours. Monitor progress via TLC or GC-

MS.

Workup: Carefully quench the reaction by the slow addition of water. Remove the methanol

under reduced pressure.
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Extraction: Extract the aqueous residue with an organic solvent (e.g., ethyl acetate or

dichloromethane) three times.

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter,

and concentrate the solvent. The crude product can be purified by vacuum distillation to yield

the final product.

Reactants:
2-(Methylamino)ethanol

Acetone
Methanol

1. Combine in Flask
Cool to 0°C

2. Add NaBH₄

Stir at RT for 12-18h

3. Quench with H₂O
Remove Solvent

4. Extract with
Organic Solvent

5. Dry, Filter, Concentrate

Final Product:
2-(Isopropyl(methyl)amino)ethanol
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Workflow for synthesis via reductive amination.

Spectroscopic & Analytical Characterization
Structural confirmation of the final product is paramount. A combination of NMR, IR, and mass

spectrometry provides a complete picture of the molecule's identity and purity. While

experimental spectra for this specific compound are not widely published, a predicted profile

can be constructed based on its structure.

Table 2: Predicted Spectroscopic Data
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Technique Feature
Predicted Value &
Rationale

¹H NMR Chemical Shift (δ)

~3.6 ppm (t, 2H): -CH₂-OH,

triplet due to coupling with

adjacent -CH₂-N. ~2.7 ppm

(septet, 1H): -CH(CH₃)₂, septet

due to coupling with six methyl

protons. ~2.5 ppm (t, 2H): -N-

CH₂-CH₂-, triplet due to

coupling with adjacent -CH₂-

OH. ~2.3 ppm (s, 3H): -N-CH₃,

singlet as there are no

adjacent protons. ~1.0 ppm (d,

6H): -CH(CH₃)₂, doublet due to

coupling with the methine

proton.

¹³C NMR Chemical Shift (δ)

~60 ppm: -CH₂-OH carbon.

~58 ppm: -N-CH₂- carbon. ~55

ppm: -CH(CH₃)₂ carbon. ~42

ppm: -N-CH₃ carbon. ~18 ppm:

-CH(CH₃)₂ carbons.

IR Wavenumber (cm⁻¹)

3400-3200 cm⁻¹ (broad): O-H

stretch from the alcohol. 2970-

2800 cm⁻¹ (strong): C-H

alkane stretches. 1150-1050

cm⁻¹ (strong): C-O stretch

from the primary alcohol. 1200-

1020 cm⁻¹ (medium): C-N

stretch from the amine.

Protocol 2: Standard Analytical Workflow
Self-Validation: This protocol ensures trustworthy results by including an internal standard for

NMR calibration and a background scan for IR, which are self-validating steps to guarantee the

accuracy of the acquired data.
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Methodology:

Sample Preparation (NMR): Dissolve 10-20 mg of the purified product in ~0.7 mL of a

deuterated solvent (e.g., CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

[7] Transfer the solution to a 5 mm NMR tube.

NMR Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable spectrometer (e.g., 400 or

500 MHz). Use standard pulse programs. Calibrate the ¹H spectrum to the TMS signal at

0.00 ppm and the ¹³C spectrum to the solvent signal (e.g., 77.16 ppm for CDCl₃).[7]

Sample Preparation (IR): For liquid samples, Attenuated Total Reflectance (ATR) is the most

straightforward method. Place a single drop of the neat liquid onto the ATR crystal.[7]

IR Acquisition: Acquire a background spectrum of the clean, empty ATR crystal. Then,

acquire the sample spectrum over a range of 4000-400 cm⁻¹.

Mass Spectrometry: Introduce the sample into a mass spectrometer (e.g., via GC-MS or

direct infusion). Electron Ionization (EI) will provide fragmentation data useful for structural

confirmation.

Safety, Handling, and Stability
Given the lack of specific safety data for 2-(Isopropyl(methyl)amino)ethanol, a conservative

approach based on its functional groups and structurally similar amino alcohols is required.[4]

[5]

Table 3: Hazard Profile Summary (Extrapolated from Analogs)
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Hazard Type
GHS Classification &
Description

Precautionary Measures

Acute Toxicity
Harmful if swallowed or in

contact with skin.[4][5]

Do not eat, drink, or smoke

when using. Wash skin

thoroughly after handling.

Wear protective gloves and

clothing.

Corrosion/Irritation

Causes severe skin burns and

eye damage.[5] May cause

respiratory irritation.[4]

Wear protective gloves,

clothing, eye protection, and

face protection. Use only in a

well-ventilated area.

Flammability Combustible liquid.
Keep away from heat, sparks,

open flames, and hot surfaces.

Handling: Use in a well-ventilated area or under a chemical fume hood.[8] All equipment

used when handling the product must be grounded to prevent static discharge.[4] Avoid

breathing vapors and direct contact with skin and eyes.[5]

Storage: Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[5]

Keep separated from incompatible materials such as strong acids, acid halides, anhydrides,

and strong oxidizing agents.[4][8]

Stability: The product is chemically stable under standard ambient conditions. It may

decompose on heating, potentially emitting toxic fumes of carbon oxides (CO, CO₂) and

nitrogen oxides (NOx).[5]

Applications in Research and Development
The unique structure of 2-(Isopropyl(methyl)amino)ethanol makes it a valuable intermediate

in several fields:

Pharmaceutical Synthesis: As a building block, it can be used to construct more complex

molecules. Amino alcohols are key scaffolds in many active pharmaceutical ingredients

(APIs), including bronchodilators and local anesthetics, where the amino group is crucial for

interacting with biological targets.[2][9]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/7994
https://datasheets.scbt.com/sc-229862.pdf
https://datasheets.scbt.com/sc-229862.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/7994
https://www.fishersci.com/store/msds?partNumber=AC219540500&productDescription=2-%28METHYLAMINO%29ETHANOL%2C+50GR&vendorId=VN00032119&countryCode=US&language=en
https://pubchem.ncbi.nlm.nih.gov/compound/7994
https://datasheets.scbt.com/sc-229862.pdf
https://datasheets.scbt.com/sc-229862.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/7994
https://www.fishersci.com/store/msds?partNumber=AC219540500&productDescription=2-%28METHYLAMINO%29ETHANOL%2C+50GR&vendorId=VN00032119&countryCode=US&language=en
https://datasheets.scbt.com/sc-229862.pdf
https://www.benchchem.com/product/b1584345?utm_src=pdf-body
https://www.myskinrecipes.com/shop/th/bronchodilators/200450-2-isopropylmethylaminoethanol.html
https://www.benchchem.com/product/b041625
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1584345?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Polymer Chemistry: The hydroxyl group can be used to create polyester or polyurethane

chains, while the tertiary amine can act as a catalyst or a site for polymer modification.

Corrosion Inhibitors: The ability of the amine to adsorb onto metal surfaces makes it a

candidate for formulations designed to prevent corrosion, particularly in industrial water

systems.[9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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